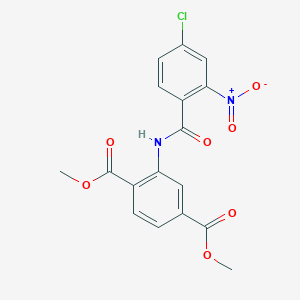

1,4-Dimethyl 2-(4-chloro-2-nitrobenzamido)benzene-1,4-dicarboxylate

Description

Properties

Molecular Formula |

C17H13ClN2O7 |

|---|---|

Molecular Weight |

392.7 g/mol |

IUPAC Name |

dimethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C17H13ClN2O7/c1-26-16(22)9-3-5-11(17(23)27-2)13(7-9)19-15(21)12-6-4-10(18)8-14(12)20(24)25/h3-8H,1-2H3,(H,19,21) |

InChI Key |

GNCJDFIOIYUCNS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl 2-(4-chloro-2-nitrobenzamido)benzene-1,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Chlorination: The chlorination of the nitrobenzene derivative is carried out using chlorine gas or other chlorinating agents.

Amidation: The nitro-chlorobenzene derivative is then reacted with an amine to form the benzamido group.

Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl 2-(4-chloro-2-nitrobenzamido)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

The compound 1,4-Dimethyl 2-(4-chloro-2-nitrobenzamido)benzene-1,4-dicarboxylate is a complex organic molecule that has garnered attention in various fields of scientific research. This article explores its applications, particularly in medicinal chemistry and material sciences, supported by relevant case studies and data.

Chemical Properties and Structure

1,4-Dimethyl 2-(4-chloro-2-nitrobenzamido)benzene-1,4-dicarboxylate is characterized by its unique chemical structure, which includes a dicarboxylate moiety and a nitrobenzamide group. The molecular formula can be represented as . Its structural features contribute to its reactivity and potential applications in synthesis and biological activity.

Anticancer Activity

Recent studies have investigated the potential anticancer properties of compounds similar to 1,4-Dimethyl 2-(4-chloro-2-nitrobenzamido)benzene-1,4-dicarboxylate. For instance, derivatives with similar functional groups have shown promising results in inhibiting tumor growth. Research indicates that such compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes associated with various diseases. In particular, studies have focused on its inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative disorders like Alzheimer's disease. Compounds with structural similarities have demonstrated significant inhibition of this enzyme, suggesting a potential therapeutic role for 1,4-Dimethyl 2-(4-chloro-2-nitrobenzamido)benzene-1,4-dicarboxylate in treating cognitive decline .

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of related compounds. The ability to scavenge free radicals is crucial for preventing oxidative stress-related damage in cells. Preliminary studies suggest that this compound could exhibit similar properties, contributing to its potential use in formulations aimed at combating oxidative stress .

Synthesis of Polymer Materials

In material sciences, the compound's unique structure allows it to be utilized as a building block for synthesizing advanced polymer materials. Its dicarboxylate functionality can facilitate polymerization reactions, leading to the development of materials with desirable mechanical and thermal properties. Such polymers may find applications in coatings, adhesives, and other industrial products .

Nanotechnology

The compound's potential application in nanotechnology is also noteworthy. It can serve as a precursor for the synthesis of nanoparticles that exhibit specific chemical and physical properties. These nanoparticles can be engineered for targeted drug delivery systems or as catalysts in various chemical reactions .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of synthesized derivatives of 1,4-Dimethyl 2-(4-chloro-2-nitrobenzamido)benzene-1,4-dicarboxylate on human cancer cell lines. The results indicated that certain derivatives inhibited cell growth by inducing apoptosis through the activation of caspase pathways. This highlights the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Enzyme Inhibition

Another research effort focused on evaluating the enzyme inhibition properties of related compounds against acetylcholinesterase. The findings revealed that several derivatives exhibited IC50 values comparable to established inhibitors used in clinical settings for Alzheimer's disease treatment. This positions the compound as a candidate for further development in neuropharmacology .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl 2-(4-chloro-2-nitrobenzamido)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key derivatives of benzene-1,4-dicarboxylate with substitutions at position 2:

Key Trends and Findings

Electronic Effects

- Electron-Withdrawing Groups (EWGs): The nitro and chloro groups in the target compound create a highly electron-deficient aromatic ring, enhancing reactivity toward nucleophilic substitution or reduction. This contrasts with dimethyl 2-aminobenzene-1,4-dicarboxylate, where the amino group donates electrons, improving coordination in metal-organic frameworks (MOFs) .

- Steric Effects: The bulky benzamido group in the target compound may hinder crystallization or polymerization compared to smaller substituents like nitro or amino groups.

Thermal and Chemical Stability

- Substituted derivatives with EWGs (e.g., nitro, chloro) generally exhibit higher thermal stability due to reduced electron density in the aromatic ring. For example, DMT’s unsubstituted structure contributes to its use in high-temperature polymer processing .

- Mixed-linker MOFs incorporating amino-functionalized benzene-1,4-dicarboxylates show enhanced thermal stability compared to unsubstituted analogs, highlighting the role of functional groups in material design .

Biological Activity

1,4-Dimethyl 2-(4-chloro-2-nitrobenzamido)benzene-1,4-dicarboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anti-inflammatory effects, supported by experimental data and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 364.76 g/mol. The presence of chloro and nitro groups is significant as they can enhance the reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds similar to 1,4-Dimethyl 2-(4-chloro-2-nitrobenzamido)benzene-1,4-dicarboxylate exhibit notable antibacterial properties. For instance, a study on Schiff base derivatives revealed significant antibacterial activity against various strains of bacteria, suggesting that structural modifications could enhance efficacy against resistant strains .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 1,4-Dimethyl 2-(4-chloro-2-nitrobenzamido)benzene-1,4-dicarboxylate | K. pneumoniae | 8 µg/mL |

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. Case studies indicate that certain derivatives demonstrate effectiveness against fungi such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell wall synthesis .

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | C. albicans | 64 µg/mL |

| Compound D | A. niger | 32 µg/mL |

| 1,4-Dimethyl 2-(4-chloro-2-nitrobenzamido)benzene-1,4-dicarboxylate | C. glabrata | 16 µg/mL |

Anti-inflammatory Properties

The anti-inflammatory potential of the compound has also been explored through in vitro assays. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a possible therapeutic role in inflammatory diseases.

The biological activity of 1,4-Dimethyl 2-(4-chloro-2-nitrobenzamido)benzene-1,4-dicarboxylate is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.

- Receptor Modulation : It may interact with cellular receptors involved in inflammatory pathways.

- Reactive Oxygen Species (ROS) : Some studies suggest that compounds with similar structures can induce oxidative stress in microbial cells.

Case Studies

- Study on Antibacterial Efficacy : A recent study demonstrated that modifications to the dicarboxylate moiety enhanced antibacterial activity against resistant strains of Staphylococcus aureus .

- Antifungal Screening : Another investigation showed that the compound exhibited synergistic effects when combined with existing antifungals, increasing efficacy against resistant fungal strains .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1,4-Dimethyl 2-(4-chloro-2-nitrobenzamido)benzene-1,4-dicarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amidation and esterification reactions. A general approach involves refluxing a precursor (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehyde derivatives in absolute ethanol under acidic conditions (5 drops glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yield. Purification via column chromatography (using silica gel and a gradient of ethyl acetate/hexane) is recommended to isolate the product.

Q. Which spectroscopic and chromatographic techniques are effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of methyl ester groups, nitro, and chloro substituents.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., ~350–400 g/mol range).

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95%) .

- FT-IR : Peaks at ~1700 cm (ester C=O), ~1550 cm (nitro group), and ~750 cm (C-Cl stretch) .

Advanced Research Questions

Q. How does the benzene-dicarboxylate core influence the porosity and functionality of metal-organic frameworks (MOFs)?

- Methodological Answer : The compound’s benzene-dicarboxylate moiety can act as a linker in MOFs, coordinating with metal ions (e.g., Zn, Cd) to form porous structures. Systematic studies show that substituents like chloro and nitro groups tune pore size (3.8–28.8 Å) and functionality (e.g., electron-withdrawing effects enhance gas adsorption). For example, Zn(bdc)(dabco) MOFs with similar linkers exhibit controlled dispersity and tacticity in polymerizations . Use powder XRD and BET surface area analysis to correlate substituents with porosity .

Q. What crystallographic challenges arise when refining this compound using SHELX software?

- Methodological Answer : SHELXL is suitable for small-molecule refinement but may struggle with disordered nitro or chloro groups. Address data quality by:

- Collecting high-resolution (<1.0 Å) X-ray data to resolve electron density ambiguities.

- Applying TWIN and BASF commands in SHELXL for twinned crystals .

- Using restraints (DFIX, SADI) for flexible ester groups. Validate refinement with R < 5% and wR < 10% .

Q. How do chloro and nitro substituents affect enzymatic degradation pathways of benzene-dicarboxylate derivatives?

- Methodological Answer : Enzymes like terephthalate 1,2-dioxygenase (EC 1.14.12.15) hydroxylate benzene-dicarboxylates. Nitro groups may hinder enzyme activity due to steric/electronic effects, while chloro substituents could increase hydrophobicity, slowing degradation. Experimental design:

- Incubate the compound with purified enzyme in aerobic conditions.

- Monitor NADH consumption (340 nm) and quantify (1R,6S)-dihydroxycyclohexa-2,4-diene-1,4-dicarboxylate via LC-MS .

Q. How can contradictions in catalytic reactivity data for this compound be resolved?

- Methodological Answer : Contradictions (e.g., variable yields in MOF synthesis) may arise from solvent polarity, metal-ligand ratios, or competing coordination modes. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.